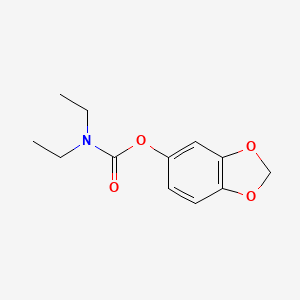![molecular formula C15H15NO2 B8488466 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8488466.png)
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile is an organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework imparts unique chemical properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile typically involves the formation of the spirocyclic ring followed by the introduction of the benzonitrile group. One common synthetic route includes the reaction of a suitable diol with a nitrile-containing compound under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound shares the spirocyclic core but has a boronic acid group instead of a benzonitrile group. It is used in different chemical reactions and applications.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group, making it useful in various organic transformations.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains a nitrogen atom in the spirocyclic ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the spirocyclic structure with the benzonitrile group, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile |
InChI |
InChI=1S/C15H15NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-5H,6-10H2 |
InChI-Schlüssel |
NLOHYJWGGSKAMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=C1C3=CC=C(C=C3)C#N)OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(5-Methylthiophen-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B8488402.png)

![tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)

![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)


![1-[1-(4-Methylphenyl)cyclopropyl]ethanone](/img/structure/B8488444.png)


![Carbamic acid,[5-amino-2-(dimethylamino)-2'-fluoro[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8488457.png)



